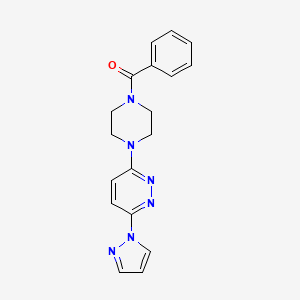
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide, also known as MPTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPTQ is a thioacetamide derivative that has been shown to possess remarkable biological properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide is not fully understood, but several studies have proposed different mechanisms based on its observed biological activities. One proposed mechanism of action is that N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide induces apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide inhibits the PI3K/Akt signaling pathway, which is known to promote cell survival and proliferation. Additionally, N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to possess remarkable biochemical and physiological effects. In cancer cells, N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition to its anticancer activity, N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide in lab experiments is its remarkable biological activity. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to possess potent anticancer and anti-amyloidogenic activity, making it a promising candidate for further investigation. Another advantage of using N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide is its relatively simple synthesis method, which allows for the easy production of large quantities of pure N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide. However, one of the limitations of using N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide in lab experiments is its potential toxicity. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the investigation of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide. One area of interest is the development of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide-based anticancer drugs. Several studies have shown that N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide exhibits potent anticancer activity, making it a promising candidate for the development of new anticancer drugs. Another area of interest is the investigation of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease. Further investigation of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide's mechanism of action and potential toxicity is also needed to fully understand its biological properties.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide involves the reaction of 8-hydroxyquinoline-2-thiol with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is purified through column chromatography to obtain pure N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide. This synthesis method has been described in detail in the literature, and the purity and yield of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its anticancer activity. Several studies have shown that N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In addition to its anticancer activity, N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-8-3-7-14(11-15)20-17(21)12-23-16-9-2-5-13-6-4-10-19-18(13)16/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSUFWWJDIRKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625082 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)
![1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5171795.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5171803.png)

![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)


![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5171847.png)

